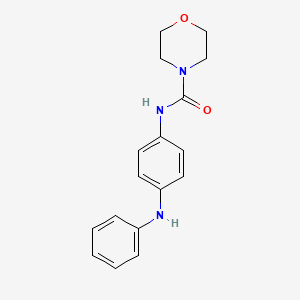
N-(4-anilinophenyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-4-morpholinecarboxamide, also known as AN-9, is a chemical compound that has been widely studied for its potential applications in scientific research. AN-9 is a small molecule inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
N-(4-anilinophenyl)-4-morpholinecarboxamide inhibits the activity of PKC by binding to the catalytic domain of the enzyme. PKC is activated by binding to diacylglycerol (DAG) and calcium ions, which leads to the translocation of the enzyme from the cytosol to the membrane. N-(4-anilinophenyl)-4-morpholinecarboxamide competes with DAG for binding to the enzyme, thereby inhibiting its activity. The inhibition of PKC activity by N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-anilinophenyl)-4-morpholinecarboxamide inhibits the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-(4-anilinophenyl)-4-morpholinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-anilinophenyl)-4-morpholinecarboxamide in lab experiments is its specificity for PKC. N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to selectively inhibit the activity of PKC, without affecting the activity of other protein kinases. This specificity makes N-(4-anilinophenyl)-4-morpholinecarboxamide a valuable tool for studying the role of PKC in cellular processes. However, one of the limitations of using N-(4-anilinophenyl)-4-morpholinecarboxamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and potency.
Orientations Futures
There are several future directions for the study of N-(4-anilinophenyl)-4-morpholinecarboxamide and its potential applications in scientific research. One direction is to investigate the role of N-(4-anilinophenyl)-4-morpholinecarboxamide in the regulation of immune cell function. PKC plays a critical role in the regulation of immune cell function, and N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to inhibit the activity of PKC in immune cells. Another direction is to develop more potent and selective inhibitors of PKC, which could have potential applications in the treatment of cancer and other diseases. Finally, the development of new methods for the synthesis of N-(4-anilinophenyl)-4-morpholinecarboxamide could improve its yield and bioavailability, making it a more valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N-(4-anilinophenyl)-4-morpholinecarboxamide involves the reaction of 4-anilinophenyl isocyanate with morpholine-4-carboxylic acid. The resulting product is then purified through recrystallization. The yield of N-(4-anilinophenyl)-4-morpholinecarboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-4-morpholinecarboxamide has been widely used as a tool compound in scientific research to investigate the role of PKC in various cellular processes. PKC is a family of serine/threonine protein kinases that are involved in the regulation of many cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-anilinophenyl)-4-morpholinecarboxamide has been shown to inhibit the activity of PKC in vitro and in vivo, making it a valuable tool for studying the role of PKC in cellular processes.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-10-12-22-13-11-20)19-16-8-6-15(7-9-16)18-14-4-2-1-3-5-14/h1-9,18H,10-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZVMBXUWNEOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

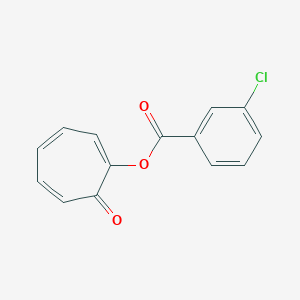
![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5685623.png)
![(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-oxoethyl}phenyl)methanol](/img/structure/B5685630.png)
![2-[5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685635.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
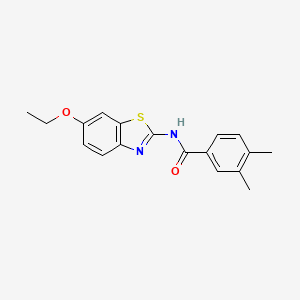
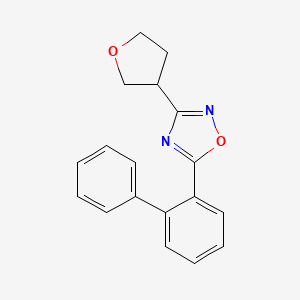
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
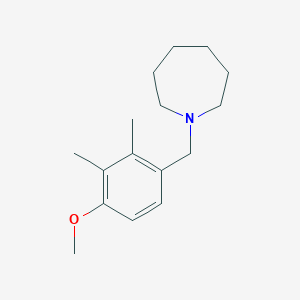
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)